2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound characterized by a pyridazine ring fused with a methoxyphenyl group and an acetic acid moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug design due to its anti-inflammatory and analgesic properties. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in scientific research.
The compound is classified under organic compounds, specifically as a pyridazinone derivative. Its chemical structure can be denoted by the identifier 1286724-41-1. The synthesis and characterization of this compound have been documented in various scientific literature, highlighting its relevance in medicinal chemistry and organic synthesis .
The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves several key steps:
These methods allow for efficient synthesis while maximizing yield and purity .
The reactions are typically conducted under controlled conditions to optimize yield. For instance, temperature, pressure, and solvent choice can significantly affect the reaction outcomes. Continuous flow reactors may be utilized in industrial settings to enhance efficiency .
The molecular structure of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid features:
The molecular formula is , with a molecular weight of approximately 273.29 g/mol. The compound's structural representation includes various functional groups that facilitate its reactivity and interaction with biological targets .
This compound can undergo several chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives that may exhibit improved pharmacological properties.
The mechanism of action for 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves:
This interaction profile suggests its potential utility in developing therapeutics aimed at inflammatory conditions.
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications:
The foundational synthesis of the pyridazinone core relies on cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, this typically involves reacting 2-methoxyphenylacetone or ethyl 2-(2-methoxyphenyl)acetate with hydrazine hydrate under reflux conditions. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclodehydration to yield the 4,5-dihydropyridazin-3(2H)-one intermediate. Subsequent dehydrogenation using bromine in glacial acetic acid introduces the C6-C7 double bond, completing the aromatic pyridazinone system [1] [5].
A representative pathway involves:
Table 1: Key Intermediates in Classical Pyridazinone Synthesis
Intermediate | Chemical Structure | Reaction Conditions | Yield (%) |
---|---|---|---|
Hydrazone | C₆H₄(OCH₃)CH₂C(=O)CH=NNH₂ | Ethanol, 4h reflux | 58–78 |
4,5-Dihydro-3(2H)-pyridazinone | C₆H₄(OCH₃)C₄H₅N₂O | Acetic acid, 3h reflux | 60–70 |
3(2H)-Pyridazinone | C₆H₄(OCH₃)C₄H₃N₂O | Br₂/AcOH, 3h reflux | 70–76 |
Electrophilic substitution on the preformed pyridazinone ring enables regioselective introduction of the 2-methoxyphenyl group. The C-3 position exhibits heightened nucleophilicity due to electron donation from the adjacent ring nitrogen, facilitating Friedel-Crafts acylation or alkylation. In one protocol, succinic anhydride reacts with 2-fluoroanisole under AlCl₃ catalysis to form 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid. Subsequent cyclization with hydrazine yields the 6-substituted pyridazinone [1] .
Critical regioselectivity considerations:
N-Alkylation at the pyridazinone N-1 position with chloroacetyl chloride constitutes the most direct route for acetic acid side-chain installation. The reaction employs anhydrous potassium carbonate as a base in acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution. Optimization studies reveal that slow addition of chloroacetyl chloride (0.5 mL/min) at 0–5°C minimizes di-acylation byproducts, improving yields to >80% [7].
A representative sequence:
Modern strategies focus on replacing the acetic acid linker with bioisosteres to modulate physicochemical properties while retaining bioactivity:
Table 2: Bioisosteric Modifications of the Acetic Acid Linker
Bioisostere | Synthetic Route | Key Advantage | Reference |
---|---|---|---|
Acetohydrazide | Ethyl ester + N₂H₄ | Enhanced H-bonding for target engagement | [1] |
Morpholinoethylamide | Carboxylic acid + EDC/HOBt | Improved CNS permeability (Pe > 4.0×10⁻⁶ cm/s) | [9] |
Tetrazole | Nitrile cyclization with NaN₃ | Increased metabolic stability (t₁/₂ > 120 min) | [5] |
Solvent polarity critically impacts cyclization kinetics and byproduct formation. Comparative studies show:
Temperature profiling reveals a sharp yield inflection at 70–75°C for the key cyclization step. Below 70°C, incomplete reaction occurs (<50% conversion), while temperatures exceeding 80°C accelerate dimerization via Michael addition, reducing yields by 15–22%. Microwave-assisted synthesis (100W, 120°C, 10 min) circumvents this, achieving 94% conversion with negligible degradation [7] [9].
Regioselectivity challenges in C-3 functionalization are addressed via catalytic systems:
Recent advances employ organocatalysts (e.g., L-proline) for asymmetric functionalization. In the synthesis of chiral pyridazinone derivatives, L-proline (20 mol%) induces enantioselectivity (e.e. = 88%) during aldol reactions at C-4, though this remains less relevant for the non-chiral target compound [5].
Kinetic studies confirm that catalyst loading above 15 mol% provides diminishing returns due to colloidal aggregation. Optimal loadings: 5–7 mol% for Pd catalysts, 8–10 mol% for Lewis acids [6] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: